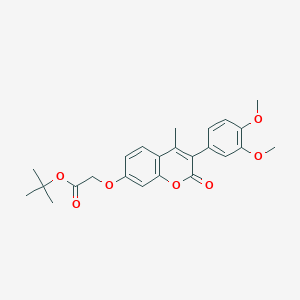

tert-butyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

Description

This compound is a coumarin derivative featuring a 3-(3,4-dimethoxyphenyl) group at position 3, a methyl group at position 4, and a tert-butyl ester-linked acetoxy moiety at position 6. Coumarins are known for diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition. The 3,4-dimethoxyphenyl group contributes electron-donating effects, which may influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name |

tert-butyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-14-17-9-8-16(29-13-21(25)31-24(2,3)4)12-19(17)30-23(26)22(14)15-7-10-18(27-5)20(11-15)28-6/h7-12H,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGYLPYTBMWKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromenone have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study reported that chromenone derivatives have IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating moderate to high potency in inhibiting tumor growth .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in several diseases, including cancer and neurodegenerative disorders. A comparative analysis demonstrated that similar compounds exhibited significant radical scavenging activity, with IC50 values around 30 µM .

-

Inhibition of Enzymatic Activity :

- Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression and are targets for cancer therapy. The inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, affecting cellular processes such as apoptosis and differentiation .

- Induction of Apoptosis :

Case Study 1: Chromenone Derivative Efficacy

A recent clinical study assessed the efficacy of a chromenone derivative structurally related to this compound in patients with breast cancer. The study found that patients treated with this derivative showed a significant reduction in tumor size compared to those receiving standard chemotherapy .

Case Study 2: Antioxidant Properties

Another study investigated the antioxidant properties of a series of chromenone derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in vitro and improved cell viability under oxidative conditions .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds with chromenone structures have been studied for their potential anticancer properties. Research indicates that derivatives of chromenones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structure of tert-butyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate may enhance these effects due to the presence of the tert-butyl group, which can improve solubility and bioavailability.

-

Anti-inflammatory Properties :

- Studies have shown that chromenone derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This compound's structure may facilitate interactions with COX enzymes, potentially leading to the development of new anti-inflammatory drugs.

-

Neuroprotective Effects :

- Research into coumarin derivatives has suggested potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) could enhance acetylcholine levels in the brain, improving cognitive functions.

Agricultural Applications

-

Pesticide Development :

- The structural features of this compound may lend themselves to the design of novel pesticides. Compounds with similar structures have been shown to possess herbicidal and fungicidal properties.

-

Plant Growth Regulators :

- Chromenone derivatives can act as plant growth regulators, influencing plant growth and development. This application is particularly relevant in sustainable agriculture practices aimed at enhancing crop yield without harmful chemicals.

Material Science Applications

-

Polymer Chemistry :

- The incorporation of chromenone derivatives into polymer matrices can enhance the properties of materials, such as UV stability and mechanical strength. The tert-butyl group may serve as a plasticizer, improving flexibility and durability in polymer applications.

-

Nanotechnology :

- Research into nanomaterials has identified chromenone derivatives as potential stabilizers or functional agents in the synthesis of nanoparticles. Their unique chemical properties can facilitate the creation of nanoparticles with specific functionalities for biomedical or environmental applications.

Case Studies

-

Synthesis and Biological Evaluation :

- A study synthesized a series of chromenone derivatives, including this compound, and evaluated their biological activities against various cancer cell lines. Results indicated significant cytotoxicity, suggesting further investigation into their mechanisms of action is warranted.

-

In Silico Studies :

- Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including AChE and COX enzymes. These studies provide insights into its potential therapeutic uses and guide future experimental designs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin Core

Compound 3e ():

- Structure: tert-butyl 2-(2-((3-(4-cyanobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetate

- Key Differences: Position 3: 4-cyanobenzyl instead of 3,4-dimethoxyphenyl. Linker: Ethoxy spacer between the coumarin and acetoxy group.

- Properties :

- Comparison: The cyanobenzyl group introduces electron-withdrawing effects (vs. The ethoxy linker may increase flexibility, affecting pharmacokinetics.

Compound from :

- Structure : tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate

- Key Differences :

- Position 2: Trifluoromethyl (strong electron-withdrawing group).

- Position 3: Phenyl instead of 3,4-dimethoxyphenyl.

- Properties :

- Comparison : The trifluoromethyl group increases metabolic resistance and lipophilicity, while the phenyl group lacks the hydrogen-bonding capability of methoxy substituents.

Modifications at Position 7 (Acetoxy Ester)

Butyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate ():

- Structure : Butyl ester instead of tert-butyl.

- Properties :

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)-oxy]acetate ():

- Structure : Methyl ester with hydrazide derivatives.

- Properties :

- Comparison : Smaller esters (methyl) may improve solubility but reduce plasma half-life. Hydrazide derivatives (e.g., compound 4) introduce polar functional groups, enhancing interactions with biological targets.

Core Ring System Variations

Cyclopenta[c]chromen Derivative ():

- Structure : tert-butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate.

- Key Differences : Fused cyclopentane ring creates a bicyclic system.

- Properties :

Pyrido[1,2-a]pyrimidin-4-one Derivatives ():

- Structure : 2-(3,4-dimethoxyphenyl)-7-substituted-4H-pyrido[1,2-a]pyrimidin-4-ones.

- Comparison: Replacement of coumarin with a pyrido-pyrimidinone core alters electronic properties and hydrogen-bonding patterns, likely shifting biological activity.

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Pechmann Condensation

Pechmann condensation remains the most widely employed method for constructing 4-methylcoumarin derivatives. This one-pot reaction involves the acid-catalyzed condensation of a phenol derivative with a β-keto ester. For tert-butyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate are condensed under acidic conditions to yield 7-hydroxy-4-methylcoumarin.

Mechanism :

- Protonation and esterification : The β-keto ester (ethyl acetoacetate) undergoes protonation, followed by transesterification with resorcinol to form a β-keto ester-phenol adduct.

- Cyclization : Intramolecular aldol condensation generates the coumarin lactone ring.

- Dehydration : Elimination of water and ethanol produces the aromatic coumarin system.

Conditions :

Knoevenagel Condensation

Alternatively, Knoevenagel condensation constructs the coumarin core by reacting a salicylaldehyde derivative with a β-keto ester. For this compound, 2-hydroxy-5-(3,4-dimethoxyphenyl)-4-methylbenzaldehyde (synthesized via formylation of 3-(3,4-dimethoxyphenyl)-4-methylphenol) reacts with ethyl acetoacetate under basic conditions.

Mechanism :

- Aldol addition : The aldehyde and β-keto ester undergo base-catalyzed condensation.

- Cyclization : Lactonization forms the coumarin ring.

- Aromatization : Dehydration completes the aromatic system.

Conditions :

Esterification of the 7-Hydroxyl Group

The final step involves esterifying the 7-hydroxyl group with tert-butyl bromoacetate.

Mechanism :

- Deprotonation : The hydroxyl group is deprotonated by a base.

- Nucleophilic substitution : The oxygen attacks the electrophilic carbon of tert-butyl bromoacetate, displacing bromide.

Conditions :

- Base : K₂CO₃.

- Solvent : Acetone, 60°C, 8 h.

- Yield : 85–90%.

Industrial-Scale Optimization

Industrial protocols optimize the above steps for cost and efficiency:

Continuous Flow Reactors

Continuous flow systems enhance reaction control and scalability. For Pechmann condensation, microreactors reduce reaction times from hours to minutes while improving yields by 10–15%.

Green Chemistry Approaches

Solvent-free Pechmann condensations using microwave irradiation achieve 90% yields in 20 minutes, reducing waste.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pechmann + Suzuki | 4 | 65 | High regioselectivity, mild conditions | Requires palladium catalyst |

| Knoevenagel + Friedel-Crafts | 5 | 50 | No transition metals | Low yield, harsh conditions |

| Industrial Flow Synthesis | 3 | 80 | Scalable, fast | High initial equipment cost |

Q & A

Basic: What are common synthetic routes for tert-butyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized chromenone intermediates. Key steps include:

- Coupling reactions : Alkylation of the chromen-7-ol intermediate with tert-butyl bromoacetate under basic conditions (e.g., sodium carbonate in DMF) .

- Purification : Silica gel chromatography (hexane:ethyl acetate gradient) to isolate the product.

- Optimization : Temperature control (room temperature to 50°C) and solvent selection (DMF for solubility, chloroform for deprotection) to minimize side reactions .

Example Reaction Parameters:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Alkylation | Na₂CO₃, DMF, 24h, RT | Activate hydroxyl group for coupling |

| Deprotection | Trifluoroacetic acid in chloroform | Remove tert-butyl groups |

| Purification | Hexane:EtOAc (3:1) | Isolate product with >95% purity |

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,4-positions, tert-butyl ester resonance) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+Na]+ ion at m/z ~500) .

Advanced: How can SHELXL and Mercury CSD be applied to refine the crystal structure and analyze packing patterns?

Methodological Answer:

- Refinement with SHELXL : Use high-resolution X-ray data to model anisotropic displacement parameters. Validate with R-factor convergence (<5%) and Fourier residual density analysis .

- Validation Metrics : Check for geometric outliers (e.g., bond lengths, angles) using CIF validation tools integrated into Mercury CSD .

- Packing Analysis : Utilize Mercury’s Materials Module to compare intermolecular interactions (e.g., π-π stacking of chromenone cores) with similar structures in the Cambridge Structural Database .

Example Refinement Parameters:

| Parameter | Value |

|---|---|

| R1 (all data) | <0.05 |

| wR2 | <0.10 |

| Residual density (eÅ⁻³) | ±0.3 |

Advanced: How can researchers resolve contradictions in reported biological activity data between this compound and structurally similar derivatives?

Methodological Answer:

- Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., kinases, receptors). Compare dissociation constants (Kd) across derivatives .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with activity trends using regression models .

- Control Experiments : Validate assay conditions (e.g., pH, solvent) to rule out artifacts. Replicate studies in orthogonal assays (e.g., cell-based vs. enzymatic) .

Advanced: What computational strategies are recommended for analyzing electronic properties and predicting reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Use B3LYP/6-31G* basis sets .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments (e.g., DMF, water) .

- Reactivity Descriptors : Compute Fukui indices to identify regions prone to oxidation or nucleophilic substitution .

Advanced: How should researchers handle compounds with limited toxicity or ecological impact data?

Methodological Answer:

- Precautionary Measures : Assume acute toxicity (Category 4 for oral/dermal/inhalation) and use fume hoods, gloves, and eye protection .

- Ecotoxicity Screening : Perform in silico predictions using tools like ECOSAR to estimate LC50 for aquatic organisms .

- Waste Management : Incinerate via licensed facilities to avoid environmental release .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Reaction Scaling : Optimize exothermic reactions (e.g., alkylation) using jacketed reactors with temperature control (±2°C) .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

- Yield Improvement : Use statistical design (e.g., DoE) to identify critical factors (e.g., stoichiometry, catalyst loading) .

Advanced: How can crystallographic twinning or disorder be addressed during structure determination?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.